2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide
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Description
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide is a useful research compound. Its molecular formula is C20H22N10O2 and its molecular weight is 434.464. The purity is usually 95%.
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Biological Activity
The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide is a complex organic molecule characterized by its diverse structural components, including pyrazole, pyridazine, and pyrimidine moieties. These structural features suggest potential biological activities that warrant investigation.
Structural Analysis
The molecular formula of the compound is C20H22N10O2 with a molecular weight of 434.5 g/mol. The presence of multiple heterocycles enhances its ability to interact with various biological targets, making it a candidate for pharmacological applications.
1. Anticancer Properties
Several studies have highlighted the anticancer potential of compounds with similar structural motifs:
- Cell Line Studies : Compounds similar to this structure have shown cytotoxic effects against various cancer cell lines. For instance, derivatives containing pyrazole and pyrimidine groups exhibited significant activity against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines, with IC50 values reported as low as 3.79 µM .
Compound Type | Target Cell Line | IC50 (µM) |
---|---|---|
Pyrazole Derivative | MCF7 | 3.79 |
Pyrazole Derivative | SF-268 | 12.50 |
Pyrazole Derivative | NCI-H460 | 42.30 |
2. Kinase Inhibition
The compound's structure suggests potential as a kinase inhibitor, particularly due to the presence of the piperazine-like ring structure commonly associated with such activity. Kinases play crucial roles in cell signaling pathways, and inhibition can lead to reduced proliferation of cancer cells .
3. Antioxidant Activity
Research on similar heterocyclic compounds has demonstrated antioxidant properties through DPPH scavenging assays. For instance, related compounds showed IC50 values ranging from 20.56 to 45.32 µg/mL, indicating their potential as antioxidant agents .
The exact mechanism of action for this compound remains to be fully elucidated; however, it is believed to involve interactions with specific molecular targets such as enzymes or receptors that modulate cellular processes. The acetamide functional group likely plays a role in enhancing these interactions .
Case Studies and Research Findings
Recent advancements in drug design have highlighted the promising biological activities of pyrazole derivatives:
- Study by Bouabdallah et al. : Investigated N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline derivatives against Hep-2 and P815 cancer cell lines, reporting significant cytotoxicity with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
- Wei et al.'s Research : Focused on ethyl derivatives showing potent activity against A549 lung cancer cells with an IC50 of 26 µM .
Properties
IUPAC Name |
N-[2-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N10O2/c1-14-10-15(2)30(28-14)18-11-16(23-13-24-18)21-7-8-22-19(31)12-32-20-5-4-17(26-27-20)29-9-3-6-25-29/h3-6,9-11,13H,7-8,12H2,1-2H3,(H,22,31)(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SISXTTBUSFIMTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NCCNC(=O)COC3=NN=C(C=C3)N4C=CC=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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